molecular formula C13H33N4Ta-3 B6339855 (t-Butylimido)tris(ethylmethylamino)tantalum(V), 98% CAS No. 511292-99-2

(t-Butylimido)tris(ethylmethylamino)tantalum(V), 98%

Cat. No. B6339855
CAS RN: 511292-99-2
M. Wt: 426.38 g/mol
InChI Key: WUOSVSDQERJZBI-UHFFFAOYSA-N
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Description

“(t-Butylimido)tris(ethylmethylamino)tantalum(V), 98%” is a complex compound with the empirical formula C13H33N4Ta . The compound is generally available in liquid form .


Synthesis Analysis

This compound is often used as a precursor in the atomic layer deposition of films . It has been involved in the development of a new route for selective deposition of thin oxide by atomic layer deposition .


Molecular Structure Analysis

The molecular weight of the compound is 426.38 . The SMILES string for the compound is CCN(C)Ta(C)C)(N(C)CC)N(C)CC .


Chemical Reactions Analysis

As a precursor, this compound is useful for the atomic layer deposition of tantalum oxide and tantalum nitride .


Physical And Chemical Properties Analysis

The compound is a liquid with a density of 1.323 g/mL at 21 °C . It is suitable for use as a catalyst in reactions involving tantalum .

Scientific Research Applications

Vapor Pressure and Chemical Vapor Deposition

(t-Butylimido)tris(ethylmethylamino)tantalum(V), often used in precursor forms for metalorganic chemical vapor deposition (MOCVD), is crucial for the development of thin films in semiconductor manufacturing. Morávek et al. (2014) measured the vapor pressures of several metalorganic precursors, including (t-Butylimido)tris(ethylmethylamino)tantalum(V), providing essential data for process optimization in MOCVD technologies (Morávek et al., 2014). Zhao et al. (2005) explored the chemical vapor deposition of tantalum nitride using this precursor with atomic hydrogen, highlighting its potential in forming ultraconformal TaNx or Ru/TaNx barriers at low temperatures (Zhao et al., 2005).

Atomic Layer Deposition

In the realm of atomic layer deposition (ALD), (t-Butylimido)tris(ethylmethylamino)tantalum(V) has shown promise for depositing tantalum carbonitride thin films. Hossbach et al. (2009) reported the deposition of tantalum carbonitride thin films using this precursor, emphasizing its capability to achieve films with high density and low resistivity, which are ideal for applications as copper diffusion barriers and for integration with carbon nanotubes (Hossbach et al., 2009).

Tantalum Nitride Atomic Layer Deposition

Burton et al. (2008) performed tantalum nitride atomic layer deposition using (t-Butylimido)tris(ethylmethylamino)tantalum(V) and hydrazine, achieving films with higher growth rates and densities compared to those using ammonia. This study suggests an effective low-temperature ALD process for TaNx films, which are crucial in semiconductor device fabrication (Burton et al., 2008).

Ionic Liquids and Metal Electrodes

Micheau et al. (2020) explored the use of ionic liquids as extraction media in a process for selective tantalum recovery, highlighting the environmental benefits and efficiency of this approach. This research indicates potential applications of (t-Butylimido)tris(ethylmethylamino)tantalum(V) in recycling and sustainability practices (Micheau et al., 2020).

MOCVD of Tantalum Nitride Thin Films

Lemberger et al. (2007) investigated the physical and electrical properties of tantalum nitride films obtained via MOCVD using a similar precursor, demonstrating the potential of these films as metal electrodes in CMOS applications, which are critical for advancing microelectronics (Lemberger et al., 2007).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H225 - H261 - H314 . It is flammable (GHS02), corrosive (GHS05), and reacts with water (H261) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The compound’s use as a precursor in atomic layer deposition indicates its potential in the development of thin oxide films . Its role in the selective deposition of thin oxide suggests possible future applications in materials science and engineering .

Mechanism of Action

Target of Action

The primary target of (TERT-BUTYLIMIDO)TRIS(ETHYLMETHYLAMINO)TANTALUM, also known as (t-Butylimido)tris(ethylmethylamino)tantalum(V), 98%, is the atomic layer deposition (ALD) process . This compound is used as a precursor in the ALD process to deposit thin films .

Mode of Action

This compound interacts with its target, the ALD process, by undergoing a series of surface reactions. These reactions occur sequentially and are self-limiting, which allows for precise control over the thickness of the deposited film .

Biochemical Pathways

In the context of the ALD process, the biochemical pathways are the sequence of reactions that the compound undergoes during film deposition. The exact sequence of reactions is dependent on the specific conditions of the ALD process, such as temperature and pressure .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in this case, it can be thought of as the “ADME” (Absorption, Distribution, Metabolism, and Excretion) properties of the compound during the ALD process. The compound is “absorbed” onto the surface, “distributed” evenly across it, “metabolized” into the desired film, and any excess compound is “excreted” or removed from the surface .

Result of Action

The result of the compound’s action is the deposition of a thin film on the surface. This film has a lower resistivity compared to films deposited by other methods, making it particularly useful in applications such as the fabrication of microelectronic devices .

properties

IUPAC Name

tert-butyliminotantalum;ethyl(methyl)azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.3C3H8N.Ta/c1-4(2,3)5;3*1-3-4-2;/h1-3H3;3*3H2,1-2H3;/q;3*-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOSVSDQERJZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC(C)(C)N=[Ta]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H33N4Ta-3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

511292-99-2
Record name (TERT-BUTYLIMIDO)TRIS(ETHYLMETHYLAMINO)TANTALUM
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